molecular formula C25H23N3O5 B15084961 2-methoxy-4-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate CAS No. 765276-31-1

2-methoxy-4-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate

Cat. No.: B15084961
CAS No.: 765276-31-1
M. Wt: 445.5 g/mol
InChI Key: GBGGPGQDZOUKCO-CVKSISIWSA-N
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Description

2-methoxy-4-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate is a complex organic compound with the molecular formula C32H28N4O6 It is known for its unique structure, which includes a methoxy group, a hydrazone linkage, and a methylbenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-formylphenyl 4-methylbenzoate with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-toluidine and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and precise control of reaction parameters. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the hydrazone linkage results in a hydrazine derivative .

Scientific Research Applications

2-methoxy-4-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure enables it to interact with cellular membranes, potentially disrupting normal cellular functions .

Comparison with Similar Compounds

Properties

CAS No.

765276-31-1

Molecular Formula

C25H23N3O5

Molecular Weight

445.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C25H23N3O5/c1-16-4-9-19(10-5-16)25(31)33-21-13-8-18(14-22(21)32-3)15-26-28-24(30)23(29)27-20-11-6-17(2)7-12-20/h4-15H,1-3H3,(H,27,29)(H,28,30)/b26-15+

InChI Key

GBGGPGQDZOUKCO-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)C)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)C)OC

Origin of Product

United States

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